Remdesivir, also known as GS-5734, is a novel nucleotide analog prodrug with broad-spectrum antiviral activity. [] Developed by Gilead Sciences, it was initially investigated for the treatment of Ebola virus disease and subsequently gained attention for its potential against emerging infectious diseases, including those caused by various single-stranded RNA viruses. [, , , ] Remdesivir has demonstrated activity against a range of viruses including pathogenic severe acute respiratory syndrome coronavirus (SARS-CoV) and Middle East respiratory syndrome coronavirus (MERS-CoV). []
Remdesivir is a monophosphoramidate prodrug characterized by a 1'-cyano substituted adenosine analog. [] The molecule contains a pyrrolo[2,1-f][1,2,4]triazin-4-amine moiety linked to a phosphoramidate group, which is further attached to a modified ribose sugar. [] The cyano group at the 1' position of the ribose sugar contributes to its antiviral activity. []
Remdesivir exerts its antiviral activity by interfering with viral RNA replication. [, , ] Specifically, its active metabolite, GS-441524, competes with adenosine triphosphate for incorporation into the viral RNA, leading to premature chain termination and inhibition of viral replication. [] The 1'-cyano group substitution enhances its binding affinity to the viral RNA polymerase. []
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8